
2-Bromopyridine-4-methanol
Overview
Description
Chemical Name: 2-Bromopyridine-4-methanol Synonyms: 2-Bromo-4-(hydroxymethyl)pyridine; (2-Bromo-pyridin-4-yl)-methanol; this compound . CAS Number: 118289-16-0 . Molecular Formula: C₆H₆BrNO . Molecular Weight: 188.02 g/mol . Structure: A pyridine ring with a bromine atom at position 2 and a hydroxymethyl (-CH₂OH) group at position 3. Applications: Primarily used as a pharmaceutical intermediate for synthesizing bioactive molecules .
Preparation Methods
Diazotization-Bromination of 2-Aminopyridine Derivatives
The diazotization-bromination route is a widely reported method for synthesizing 2-bromopyridine derivatives. Adapted from CN104402805A , this approach can be modified to introduce the methanol group at the 4-position:
Reaction Pathway:
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Starting Material : 2-Amino-4-hydroxymethylpyridine (synthesized via reduction of 4-formyl-2-aminopyridine ).
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Diazotization : Treatment with hydrobromic acid (HBr) and sodium nitrite (NaNO₂) at sub-zero temperatures (−5°C to 0°C) forms a diazonium salt.
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Bromination : Introduction of bromine (Br₂) yields 2-bromo-4-hydroxymethylpyridine.
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Workup : Neutralization with NaOH and purification via vacuum distillation achieves >90% yield .
Key Conditions :
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Temperature: −5°C (bromine addition), 0°C (diazotization).
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Advantages: High purity (99%), scalable for industrial production .
Nucleophilic Substitution of 2-Chloropyridine-4-Methanol
CN103664766A outlines a method for synthesizing 2-aminopyridine-4-methanol via ammonolysis of 2-chloropyridine-4-methanol. Adapting this for bromine substitution:
Reaction Pathway:
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Starting Material : 2-Chloropyridine-4-methanol (synthesized via reduction of methyl 2-chloroisonicotinate ).
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Halogen Exchange : Reaction with HBr or CuBr under high pressure (6–13 atm) and temperature (110–150°C) replaces chlorine with bromine .
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Purification : Ethanol reflux and filtration yield 80–91% pure product .
Key Conditions :
Directed Bromination of 4-Pyridinemethanol
Direct bromination of pyridine derivatives is challenging due to regioselectivity. However, strategic directing groups enable selective 2-bromination:
Reaction Pathway:
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Protection : 4-Pyridinemethanol is protected as a silyl ether (e.g., TBSCl) to enhance electron density at the 2-position.
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Bromination : Using Br₂ in the presence of AlCl₃ at 300–400°C introduces bromine at the 2-position .
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Deprotection : Fluoride-mediated removal of the silyl group yields 2-bromo-4-methanolpyridine.
Key Conditions :
Reduction of 4-Formyl-2-Bromopyridine
The Elsevier-published method for formylation-bromination can be adapted:
Reaction Pathway:
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Formylation : Vilsmeier-Haack formylation of 2-bromopyridine introduces an aldehyde group at the 4-position.
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Reduction : Sodium borohydride (NaBH₄) reduces the aldehyde to a methanol group.
Key Conditions :
Comparative Analysis of Methods
Optimization Strategies
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
2-Bromopyridine-4-methanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to this compound using reducing agents like lithium aluminum hydride
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF)
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: 2-Bromopyridine-4-carboxylic acid.
Reduction: This compound
Scientific Research Applications
2-Bromopyridine-4-methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Material Science: It is employed in the synthesis of functional materials, such as ligands for metal complexes and catalysts .
Mechanism of Action
The mechanism of action of 2-Bromopyridine-4-methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group play crucial roles in binding interactions and reactivity. The compound can form hydrogen bonds, coordinate with metal ions, or participate in nucleophilic or electrophilic reactions .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Substituent Positions: The position of bromine and hydroxymethyl groups significantly impacts reactivity. For example, this compound (Br at 2, -CH₂OH at 4) is distinct from (5-Bromo-4-methylpyridin-2-yl)methanol (Br at 5, -CH₃ at 4) .
- Heterocycle Differences: Pyridine derivatives (e.g., this compound) differ from pyrimidine analogs (e.g., 5-Bromo-2-chloro-4-pyrimidinemethanol) in aromatic stability and electronic properties, affecting their utility in cross-coupling reactions .
- Functional Group Complexity: The addition of chlorine (e.g., (2-Bromo-3-chloropyridin-4-yl)methanol) introduces dual halogen reactivity, enabling sequential substitution reactions .
Physical Properties
Key Observations :
- Melting Points: 3-Bromo-2-hydroxy-5-methylpyridine has a defined melting range (78–82°C), while data for this compound is lacking .
- Stability : Most bromopyridine derivatives require refrigeration (2–8°C) to prevent decomposition .
Key Observations :
- Brominated pyridines often require stringent safety measures due to irritant properties .
Biological Activity
2-Bromopyridine-4-methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis, and implications of this compound, highlighting relevant research findings and case studies.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests that the compound could serve as a potential lead in developing new antimicrobial agents .
Antimalarial Activity
In a notable study, derivatives of this compound were evaluated for their antimalarial properties against Plasmodium falciparum. The results showed that certain derivatives significantly inhibited parasite growth at low micromolar concentrations. The selectivity index indicated low toxicity to mammalian cells, making these compounds promising candidates for further development as antimalarials .
Neuroprotective Effects
Recent investigations have also highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cells, suggesting its potential use in treating conditions such as Alzheimer's disease and Parkinson's disease .
Synthesis
The synthesis of this compound typically involves:
- Bromination : Pyridine is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
- Hydroxymethylation : The resulting brominated pyridine is then reacted with formaldehyde in the presence of an acid catalyst to form the hydroxymethyl derivative.
The overall reaction can be summarized as follows:
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated various derivatives of this compound for their antimicrobial efficacy. The study utilized a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli, assessing their growth inhibition through standard broth microdilution methods. The findings underscored the compound's potential as a scaffold for developing novel antibiotics .
Case Study 2: Antimalarial Activity
In another significant study, researchers tested several derivatives of this compound against P. falciparum. The compounds were administered to infected mice, revealing promising results in reducing parasitemia levels without significant toxicity to host cells. This positions this compound as a candidate for further exploration in antimalarial drug development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Bromopyridine-4-methanol, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves multi-step synthesis starting from pyridine derivatives. For example, bromination of 4-hydroxymethylpyridine using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) can introduce the bromine atom regioselectively . Optimization may involve adjusting solvent polarity (e.g., DMF or ethanol) and reaction time to improve yield. Post-synthesis, purification via recrystallization (e.g., using DMF/ethanol mixtures) or column chromatography is recommended to achieve >95% purity .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent decomposition. Use fume hoods and personal protective equipment (PPE) during handling due to potential irritancy (similar to brominated analogs like 4-(Bromomethyl)benzaldehyde). Immediate washing with water is advised for skin/eye exposure .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of pyridine derivatives be addressed?
- Methodological Answer : Regioselective bromination at the 2-position of pyridine-4-methanol can be achieved using directing groups (e.g., hydroxyl or methyl groups) or catalysts like Lewis acids (e.g., AlCl₃). Computational modeling (DFT) of electron density distribution aids in predicting reactive sites. Experimental validation via NMR (¹H/¹³C) and X-ray crystallography is critical .
Q. What analytical techniques resolve discrepancies in compound identity, such as conflicting CAS registry numbers?
- Methodological Answer : Conflicting CAS numbers (e.g., 105170-27-2 vs. 118289-16-0) require cross-validation using:
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
- ¹H/¹³C NMR to verify substitution patterns (e.g., bromine at C2, methanol at C4).
- X-ray crystallography for unambiguous structural assignment .
Q. How can SHELX software improve structural refinement of this compound crystals?
- Methodological Answer : SHELXL refines structures by modeling anisotropic displacement parameters for bromine atoms, which have high electron density. For twinned crystals, SHELXD/SHELXE can phase data robustly. Validate refinement with R-factor convergence (<5%) and difference density maps .
Q. What strategies mitigate low yields in cross-coupling reactions using this compound as an intermediate?
- Methodological Answer : Optimize palladium-catalyzed couplings (e.g., Suzuki-Miyaura) by:
- Screening ligands (e.g., SPhos, XPhos) to enhance catalytic activity.
- Using microwave-assisted synthesis to reduce reaction time.
- Monitoring reaction progress via TLC/GC-MS to identify side products .
Q. How do solvent systems influence the crystallization efficiency of this compound?
- Methodological Answer : Solvent polarity impacts crystal nucleation. For example, slow evaporation of a DMF/water (1:3) mixture yields well-defined crystals. Additives like ethyl acetate can reduce solvent inclusion defects .
Q. Data Analysis and Contradiction Resolution
Q. How should researchers address contradictory spectral data (e.g., unexpected NMR peaks) in synthetic batches?
- Methodological Answer :
- Step 1 : Re-run NMR with deuterated solvents (e.g., DMSO-d₆) to exclude solvent artifacts.
- Step 2 : Compare with computational predictions (e.g., ChemDraw NMR simulations).
- Step 3 : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. Contaminants can be identified via HRMS .
Q. What statistical methods validate reproducibility in catalytic applications of this compound?
- Methodological Answer : Perform triplicate experiments with error bars (standard deviation). Use ANOVA to compare yields across reaction conditions. For outlier detection, apply Grubbs’ test or Q-test .
Q. Biological and Functional Studies
Q. How can this compound be functionalized for anticancer activity screening?
Properties
IUPAC Name |
(2-bromopyridin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNUGAFIKDRYRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561156 | |
Record name | (2-Bromopyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118289-16-0 | |
Record name | (2-Bromopyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromopyridin-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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